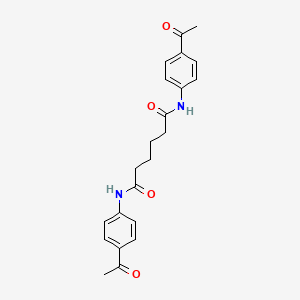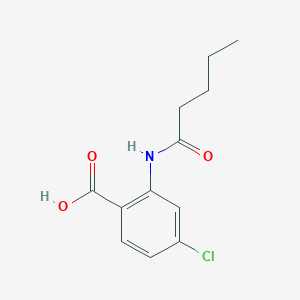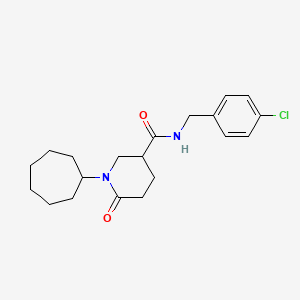
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride, also known as MDPV, is a synthetic cathinone that has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA). MDPV is a potent psychoactive substance that has been associated with numerous reports of adverse effects, including psychosis, agitation, and cardiovascular complications. Despite its legal status, MDPV continues to be used recreationally and has been identified in forensic and toxicological samples.
Wirkmechanismus
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychoactive effects of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride, including its stimulant and euphoric properties. 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride also acts as a norepinephrine reuptake inhibitor, which may contribute to its cardiovascular effects.
Biochemical and Physiological Effects:
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its dopamine and norepinephrine reuptake inhibition, 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has been shown to increase the release of serotonin and inhibit the activity of monoamine oxidase. 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has also been shown to increase heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride in laboratory experiments is its potency as a dopamine reuptake inhibitor, which allows for the study of the effects of dopamine on behavior and cognition. However, the psychoactive effects of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride may limit its use in certain experiments, as it may interfere with the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride. One area of research is the development of new treatments for addiction and withdrawal associated with 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride use. Another area of research is the development of new drugs that target the dopamine system, which may have therapeutic applications for a variety of psychiatric disorders. Additionally, further research is needed to understand the long-term effects of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride use on the brain and body.
Synthesemethoden
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride can be synthesized using a variety of methods, including the Leuckart reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Leuckart reaction involves the reduction of ephedrine or pseudoephedrine with formic acid and ammonium formate. The Mannich reaction involves the condensation of phenylacetone with formaldehyde and pyrrolidine. The Friedel-Crafts reaction involves the acylation of benzene with acetyl chloride, followed by the reaction of the resulting benzoyl chloride with pyrrolidine.
Wissenschaftliche Forschungsanwendungen
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has been used in scientific research to study its effects on the central nervous system. Studies have shown that 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychoactive effects of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride, including its stimulant and euphoric properties.
Eigenschaften
IUPAC Name |
4-methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO.ClH/c1-21(2,23-17-9-10-18-23)15-16-22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,24H,9-10,17-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGOQUYDQSWRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)


![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)



![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)
![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)

![4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)
![6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5029399.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)